molecular formula C9H11ClN2O B1432427 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one CAS No. 1510319-14-8

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No. B1432427
M. Wt: 198.65 g/mol
InChI Key: UQWCAYJRPRRVMT-UHFFFAOYSA-N
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Description

“3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1510319-14-8 . It has a molecular weight of 198.65 . The compound is stored at temperatures below -10°C and has a physical form of oil .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one”, has been a subject of interest due to their pharmacological potential . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The InChI code for “3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one” is 1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one” is an oil-like substance that is stored at temperatures below -10°C . It has a molecular weight of 198.65 .

Scientific Research Applications

Synthesis and Structural Characterization

  • Research has explored the synthesis and characterization of compounds related to "3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one". For example, studies have detailed the reaction processes leading to different products based on the aryl substituent involved, highlighting the formation of compounds through nucleophilic substitution and condensation followed by hydrolysis (Orrego Hernandez et al., 2015). Similarly, the synthesis of other derivatives, like "1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester" and its analogs, has been characterized, demonstrating the influence of specific substituents on the structural configuration of these compounds (Shen et al., 2012).

Catalytic Applications

  • Some research has focused on the catalytic applications of pyrazole-derived compounds. For instance, the heterogenisation of a C-Scorpionate Fe(II) complex on carbon materials for cyclohexane oxidation with hydrogen peroxide shows the potential of these compounds as recyclable catalysts with significant catalytic performance (Martins et al., 2013). Another study on gold(III) complexes supported on carbon materials for cyclohexane oxidation underlines the effectiveness of pyrazole-derived catalysts in producing cyclohexanol and cyclohexanone from cyclohexane (Almeida et al., 2013).

Structural and Molecular Analysis

  • Detailed X-ray crystallography and NMR studies have been conducted to elucidate the molecular and structural characteristics of these compounds, providing insights into their conformational dynamics and potential intermolecular interactions (Choi et al., 2015). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains.

Antimicrobial Activities

  • Although the focus is on excluding drug-related applications, it is noteworthy that some derivatives have been evaluated for their antimicrobial activities, showcasing the broader applicability of these compounds in fields like material science and biochemistry (Hamed et al., 2020).

Future Directions

The future directions for “3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one” could involve further exploration of its pharmacological activities and potential applications in medicine and other fields. Given the diverse pharmacological potential of pyrazole derivatives , this compound may also hold promise for future research and development.

properties

IUPAC Name

3-(4-chloropyrazol-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWCAYJRPRRVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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